![molecular formula C28H28N6O5S B2881628 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-33-4](/img/no-structure.png)

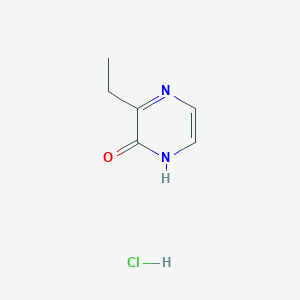

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

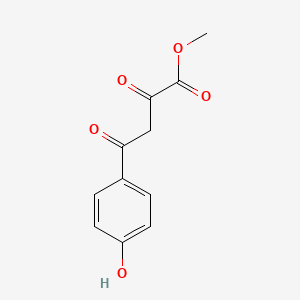

The compound is a complex organic molecule, likely belonging to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease (AD) . Another related compound, pyrazolo[3,4-d]pyrimidine, was synthesized as part of anticancer drug discovery research .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. These include a benzylpiperidin-1-yl group, an oxoethylthio group, and a nitrophenyl group attached to a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Novel Heterocyclic Compounds Synthesis : The compound is used as a starting point for synthesizing various novel heterocyclic compounds. These include thiazolopyrimidines and oxadiazepines, which show potential as cyclooxygenase inhibitors and have analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting the growth of various human cancer cell lines. This suggests its potential use in developing new anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Chemical Properties and Synthesis Techniques

One-Pot Synthesis Approaches : Efficient one-pot synthesis methods have been developed for creating pyrimido[4,5-d]pyrimidine derivatives, demonstrating the versatility and reactivity of this compound in various chemical reactions (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Mechanism Studies in Chemical Reactions : Research on this compound has contributed to understanding the mechanisms of chemical reactions, such as the formation of difluoromethoxy derivatives and their reaction pathways (Rakhimov, Kameneva, Avdeev, & Fedunov, 2011).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol to form the second intermediate. The final step involves the coupling of the second intermediate with 5-chloro-6-methylpyrimidine-4(3H)-one to form the target compound.", "Starting Materials": [ "5-chloro-6-methylpyrimidine-4(3H)-one", "4-nitroaniline", "1,3-dimethyl-2-nitrobenzene", "4-benzylpiperidine", "2-bromoacetyl chloride", "thiourea", "triethylamine", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione", "a. Dissolve 4-nitroaniline (1.0 eq) and 1,3-dimethyl-2-nitrobenzene (1.2 eq) in acetic anhydride and heat the mixture to 80°C for 2 hours.", "b. Cool the reaction mixture to room temperature and add water to precipitate the product.", "c. Collect the product by filtration and wash with water and methanol.", "Step 2: Synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol", "a. Dissolve 4-benzylpiperidine (1.0 eq) and thiourea (1.2 eq) in ethanol and heat the mixture to reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2.", "c. Collect the product by filtration and wash with water and ethanol.", "d. Dissolve the product in methanol and add 2-bromoacetyl chloride (1.2 eq) and triethylamine (1.2 eq).", "e. Heat the mixture to reflux for 2 hours and cool to room temperature.", "f. Collect the product by filtration and wash with water and methanol.", "Step 3: Synthesis of '5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione'", "a. Dissolve 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq) and 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol (1.2 eq) in ethyl acetate.", "b. Add potassium carbonate (1.2 eq) and heat the mixture to reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add water to precipitate the product.", "d. Collect the product by filtration and wash with water and ethyl acetate.", "e. Dissolve the product in methanol and add sodium bicarbonate to adjust the pH to 7.", "f. Collect the product by filtration and wash with water and methanol." ] } | |

Numéro CAS |

847190-33-4 |

Nom du produit |

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C28H28N6O5S |

Poids moléculaire |

560.63 |

Nom IUPAC |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C28H28N6O5S/c1-31-25-23(27(36)32(2)28(31)37)26(30-24(29-25)20-8-10-21(11-9-20)34(38)39)40-17-22(35)33-14-12-19(13-15-33)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |

Clé InChI |

XXJQLPQCRNOPLJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)

![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)